molecular formula C22H17FN2S B3010584 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole CAS No. 1206991-38-9

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B3010584
CAS No.: 1206991-38-9
M. Wt: 360.45
InChI Key: PKNXJKOVZKJGET-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C22H17FN2S and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

Research has demonstrated the antitumor properties of structurally related benzothiazole derivatives, highlighting their potential in cancer therapy. For example, compounds with a benzothiazole structure have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds, through modifications such as fluorination and amino acid conjugation, have been developed to overcome challenges related to drug lipophilicity, enhancing their therapeutic potential. The ability of these compounds to induce cytochrome P450 1A1 and generate active metabolites has been a focus, contributing to their cytotoxic activity against specific carcinoma cell lines, including breast and ovarian cancer models (Bradshaw et al., 2002).

Antibacterial and Antimycobacterial Activity

Compounds derived from or structurally similar to 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole have been investigated for their antibacterial properties. Studies have shown moderate activity against both gram-positive and gram-negative bacterial strains. This indicates the potential utility of these compounds in the development of new antibacterial agents. The research into the synthesis and activity of these compounds offers insights into their applications beyond antitumor activities, expanding their relevance in addressing various microbial infections (Darekar et al., 2020).

Anti-inflammatory and Analgesic Applications

Investigations into the anti-inflammatory and analgesic effects of 4,5-diaryl-2-(substituted thio)-1H-imidazoles highlight the compound's relevance in the development of new therapeutic agents for treating conditions associated with inflammation and pain. Some analogues of these compounds have shown to possess potent activity, surpassing standard drugs like phenylbutazone and indomethacin in specific assays. This suggests the potential of these derivatives in clinical applications for managing arthritis and pain, contributing to the broader scope of research and development in medicinal chemistry (Sharpe et al., 1985).

Anticancer and DNA Binding Properties

The anticancer activities and DNA binding properties of benzothiazole and benzimidazole derivatives underscore their importance in cancer research. These compounds exhibit selective cytotoxicity towards cancer cell lines, including breast, lung, and colon cancer models. The mechanism of action often involves the formation of DNA adducts in sensitive tumor cells, contributing to the compounds' antitumor efficacy. The exploration of these mechanisms and their biological effects supports the ongoing development of novel anticancer agents with improved specificity and effectiveness (Leong et al., 2003).

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNXJKOVZKJGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.